molecular formula C10H7Br5 B14364851 2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene CAS No. 91524-43-5

2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene

Cat. No.: B14364851
CAS No.: 91524-43-5
M. Wt: 526.7 g/mol
InChI Key: VTLSTEUFVQQWIC-UHFFFAOYSA-N
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Description

2,4,7,8,9-Pentabromobicyclo[332]deca-2,6,9-triene is a brominated organic compound with a unique bicyclic structure It is characterized by the presence of five bromine atoms attached to a bicyclo[332]deca-2,6,9-triene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene typically involves the bromination of bicyclo[3.3.2]deca-2,6,9-triene. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and optimized reaction conditions to ensure efficient production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.

    Reduction Reactions: Products are less brominated bicyclic compounds.

    Oxidation Reactions: Products include oxidized derivatives with additional functional groups.

Scientific Research Applications

2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Materials Science: Investigated for its potential use in the development of flame retardants and other brominated materials.

    Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The compound’s unique bicyclic structure also contributes to its reactivity and interaction with different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,8-Dibromobicyclo[3.3.2]deca-2,6,9-triene
  • 2,4,8,10-Tetrabrombicyclo[3.3.2]deca-2,6,9-triene
  • 4-Bromobicyclo[3.3.2]deca-2,6,9-triene

Uniqueness

2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene is unique due to the presence of five bromine atoms, which significantly enhances its reactivity and potential applications compared to its less brominated counterparts. The specific arrangement of bromine atoms also imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

91524-43-5

Molecular Formula

C10H7Br5

Molecular Weight

526.7 g/mol

IUPAC Name

2,4,7,8,9-pentabromobicyclo[3.3.2]deca-2,6,9-triene

InChI

InChI=1S/C10H7Br5/c11-5-3-7(13)9-6(12)1-4(5)2-8(14)10(9)15/h1-5,9-10H

InChI Key

VTLSTEUFVQQWIC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2C(C(=CC1C(C=C2Br)Br)Br)Br)Br

Origin of Product

United States

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